molecular formula C16H25N3O3 B7681795 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide

2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide

Katalognummer B7681795
Molekulargewicht: 307.39 g/mol
InChI-Schlüssel: MKRSGMUTJXTBOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic neuropathic pain. It was first discovered by scientists at Spinifex Pharmaceuticals and is currently undergoing clinical trials to assess its efficacy and safety.

Wirkmechanismus

2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide works by selectively blocking the action of the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system. This receptor is known to be involved in the development and maintenance of chronic pain, and by inhibiting its activity, 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide is able to reduce pain signals sent to the brain.
Biochemical and Physiological Effects
In addition to its pain-relieving effects, 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide has also been shown to have other biochemical and physiological effects. Animal studies have suggested that 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide may have anti-inflammatory properties and could potentially be useful in the treatment of other inflammatory conditions. 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials to date.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide in lab experiments include its selectivity for the AT2R, its ability to reduce pain without causing sedation or motor impairment, and its potential anti-inflammatory effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several potential future directions for research on 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide. One area of interest is the development of combination therapies that may enhance its efficacy. Another potential direction is the investigation of its potential use in other chronic pain conditions, such as diabetic neuropathy. Additionally, further studies are needed to fully understand its safety profile and potential long-term effects.

Synthesemethoden

The synthesis of 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide involves several steps, starting with the reaction of 4-(bromomethyl)phenol with 2-(2-aminoethoxy)ethylamine to form 4-(2-(2-(2-aminoethoxy)ethoxy)ethyl)phenol. This intermediate is then reacted with 4-(2-chloroethyl)morpholine to form the final product, 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide.

Wissenschaftliche Forschungsanwendungen

2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide has been the subject of numerous preclinical and clinical studies to evaluate its potential as a treatment for chronic neuropathic pain. In animal models, 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide has been shown to reduce pain behaviors without causing sedation or motor impairment. Clinical trials have also demonstrated promising results, with significant reductions in pain reported by patients with post-herpetic neuralgia and chemotherapy-induced neuropathy.

Eigenschaften

IUPAC Name

2-[4-[[(4-ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-2-19-7-8-21-15(11-19)10-18-9-13-3-5-14(6-4-13)22-12-16(17)20/h3-6,15,18H,2,7-12H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRSGMUTJXTBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)CNCC2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.